Febuxostat

Description

Properties

IUPAC Name |

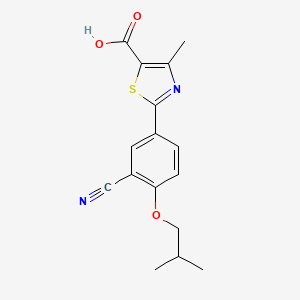

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJTQLCZDPROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048650 | |

| Record name | Febuxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144060-53-7 | |

| Record name | Febuxostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febuxostat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Febuxostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Febuxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBUXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V0R1N2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

238-239° | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Biochemical Pathway of Uric Acid Reduction by Febuxostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the reduction of uric acid by febuxostat, a potent non-purine selective inhibitor of xanthine oxidase. The document details the metabolic pathway of purine degradation, the specific action of this compound, and presents relevant quantitative data from in vitro and clinical studies. Furthermore, it outlines a standard experimental protocol for assessing xanthine oxidase inhibition.

The Purine Catabolism Pathway and Uric Acid Formation

Mechanism of Action of this compound

This compound is a non-purine selective inhibitor of xanthine oxidase.[6][7] Unlike allopurinol, which is a purine analog, this compound's non-purine structure allows for high-affinity binding and potent inhibition of both the oxidized and reduced forms of xanthine oxidase.[8][9] This inhibition is achieved through a mixed-type mechanism.[9] Crystallographic studies have revealed that this compound binds within a channel leading to the molybdenum-pterin active site of the enzyme, effectively blocking substrate access.[3][10] This selective inhibition of xanthine oxidase leads to a decrease in the production of uric acid from its precursors, hypoxanthine and xanthine.[5] Consequently, serum uric acid levels are lowered.[6] this compound does not significantly inhibit other enzymes involved in purine and pyrimidine metabolism.[8][11]

Quantitative Data

In Vitro Inhibition of Xanthine Oxidase

The potency of this compound as a xanthine oxidase inhibitor has been quantified in various in vitro studies. The following table summarizes key inhibitory parameters for this compound and provides a comparison with allopurinol.

| Inhibitor | Parameter | Value | Species/Source | Reference |

| This compound | IC50 | 1.8 nM | Bovine Milk XO | [3] |

| IC50 | 8.77 µg/mL | Not Specified | [12] | |

| Ki | 0.96 nM | Bovine Milk XO | [3] | |

| Ki' | 3.1 nM | Bovine Milk XO | [9] | |

| Allopurinol | IC50 | 2.9 µM | Bovine Milk XO | [3] |

| IC50 | 9.07 µg/mL | Not Specified | [12] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant for the free enzyme. Ki': Inhibition constant for the enzyme-substrate complex.

Pharmacokinetic Properties of this compound

The clinical efficacy of this compound is influenced by its pharmacokinetic profile. Key parameters are outlined below.

| Parameter | Value | Reference |

| Oral Bioavailability | ~85% | [6][13] |

| Apparent Oral Clearance (CL/F) | 10.5 ± 3.4 L/h | [13] |

| Apparent Volume of Distribution (Vss/F) | 48 ± 23 L | [13] |

| Initial Half-life (t½) | ~2 hours | [13] |

| Terminal Half-life (t½) | 9.4 ± 4.9 hours | [13] |

| Protein Binding | ~99.2% (primarily to albumin) | [14] |

| Metabolism | Oxidation (~35%) and Acyl Glucuronidation (up to 40%) | [6][13] |

| Excretion | Urine (49%, mostly as metabolites) and Feces (45%, mostly as metabolites) | [14] |

Clinical Efficacy: Serum Uric Acid Reduction

Clinical trials have consistently demonstrated the dose-dependent efficacy of this compound in lowering serum uric acid (sUA) levels.

| Study/Trial | This compound Dose | Allopurinol Dose | % of Patients with sUA <6.0 mg/dL | Reference |

| Phase II | 40 mg | - | 56% | [15] |

| 80 mg | - | 76% | [15] | |

| FACT | 80 mg | 300 mg | 53% | [15] |

| 120 mg | 300 mg | 62% | [15] | |

| APEX | 80 mg | 300 mg | 48% | [16] |

| 120 mg | 300 mg | 65% | [16] | |

| CONFIRMS (Mild/Moderate Renal Impairment) | 40 mg | 200/300 mg | 49% | [15] |

| 80 mg | 200/300 mg | 71% | [15] |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The following protocol describes a common method for determining the inhibitory activity of a compound against xanthine oxidase by monitoring the formation of uric acid.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance maximum at 295 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme's activity. The inhibitory effect of a compound is measured by the reduction in this rate.

Materials:

-

Xanthine Oxidase (e.g., from bovine milk)

-

Xanthine

-

Test compound (this compound)

-

Positive control (Allopurinol)

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Hydrochloric acid (HCl, e.g., 1.0 M) for stopping the reaction

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and the positive control (allopurinol) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Prepare a solution of xanthine oxidase (e.g., 0.05 U/mL) in phosphate buffer.[17]

-

Prepare a solution of xanthine (e.g., 300 µM) in phosphate buffer.[17]

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 50 µL of the test compound dilution, 30 µL of phosphate buffer, and 40 µL of the xanthine oxidase solution.[17]

-

Control well (no inhibitor): Add 50 µL of buffer (with the same concentration of solvent as the test wells), 30 µL of phosphate buffer, and 40 µL of the xanthine oxidase solution.

-

Blank well (no enzyme): Add 50 µL of buffer, 30 µL of phosphate buffer, and 40 µL of buffer instead of the enzyme solution.

-

-

Pre-incubation:

-

Pre-incubate the plate at 25°C for 15 minutes.[18]

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding 60 µL of the xanthine solution to all wells.[18]

-

-

Incubation:

-

Incubate the plate at 25°C for a specific duration (e.g., 15 minutes).[17]

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 20 µL of 1.0 M HCl to all wells.[17]

-

-

Measurement:

-

Measure the absorbance of each well at 295 nm using a microplate reader.

-

-

Calculations:

-

Correct the absorbance readings by subtracting the blank reading.

-

Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100

-

-

Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound effectively reduces uric acid levels through the potent and selective inhibition of xanthine oxidase, the terminal enzyme in the purine catabolism pathway. Its non-purine structure and mixed-type inhibitory mechanism contribute to its high efficacy, which has been demonstrated in both in vitro and clinical settings. This technical guide provides a comprehensive overview of the biochemical basis for this compound's action, supported by quantitative data and a standardized experimental protocol, to aid researchers and drug development professionals in their understanding and evaluation of this therapeutic agent.

References

- 1. Understanding Uric Acid Formation from Purine Metabolism [ai-futureschool.com]

- 2. biochemden.com [biochemden.com]

- 3. This compound Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Celebrating Versatility: this compound’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Differences in the Mechanisms of Action Between Allopurinol and this compound [ebmconsult.com]

- 9. Selectivity of this compound, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medscape.com [medscape.com]

- 12. saudijournals.com [saudijournals.com]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. academic.oup.com [academic.oup.com]

- 17. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 18. revistabionatura.com [revistabionatura.com]

Febuxostat's Anti-Inflammatory Properties: A Technical Guide for Researchers

An in-depth exploration of the mechanisms and experimental validation of the anti-inflammatory effects of febuxostat, a selective xanthine oxidase inhibitor.

Introduction

This compound, a potent and selective inhibitor of xanthine oxidase (XO), is primarily indicated for the management of hyperuricemia in patients with gout.[1][2] Beyond its urate-lowering effects, a growing body of evidence has illuminated the significant anti-inflammatory properties of this compound, positioning it as a molecule of interest for a broader range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data from key studies and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

This compound's primary mechanism of action is the selective inhibition of both the oxidized and reduced forms of xanthine oxidase, the key enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] This inhibition leads to a reduction in uric acid production. However, the anti-inflammatory effects of this compound extend beyond simple urate lowering and are intrinsically linked to the reduction of oxidative stress and the modulation of key inflammatory signaling pathways.[1][3]

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by mitigating oxidative stress and directly interfering with pro-inflammatory signaling cascades.

Reduction of Oxidative Stress

The enzymatic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide anions.[4] By inhibiting XO, this compound effectively curtails the production of these damaging free radicals.[3][4] This reduction in oxidative stress is a cornerstone of its anti-inflammatory action, as ROS are known to activate and amplify inflammatory pathways.[3]

Modulation of Key Signaling Pathways

This compound has been demonstrated to interfere with several critical signaling pathways implicated in the inflammatory response:

-

NLRP3 Inflammasome: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[5][6] this compound has been shown to suppress the activation of the NLRP3 inflammasome.[5] This inhibition is achieved through at least two mechanisms: the reduction of mitochondrial ROS (mitoROS), a key activator of the NLRP3 inflammasome, and the restoration of intracellular ATP levels, which can be depleted during inflammatory processes.[5][7]

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] this compound has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing the downstream production of inflammatory mediators.[1]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p38, and ERK, play crucial roles in cellular responses to a variety of external stimuli, including inflammatory signals.[8][9] this compound has been observed to modulate MAPK signaling, notably by suppressing the phosphorylation of JNK and p38, while promoting the phosphorylation of the pro-survival kinase ERK1/ERK2.[8][9] This modulation contributes to the attenuation of the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on its impact on inflammatory markers and oxidative stress.

| Inflammatory Marker | Experimental Model | Treatment Group | Control Group | Percentage Reduction | Reference |

| IL-1β | LPS-stimulated macrophages | This compound | LPS only | Significant | [10] |

| IL-6 | Cardiac Ischemia-Reperfusion (Rat) | This compound (10 mg/kg/day) | IR-control | Significant | [8][9] |

| TNF-α | Gout Patients | This compound (80 mg/day) | Control | Significant | [11] |

| MCP-1 | LPS-stimulated macrophages | This compound | LPS only | Significant | [4] |

| COX-2 | Gout Patients | This compound | Control | Significant | [12] |

Table 1: Effect of this compound on Pro-Inflammatory Cytokines and Enzymes.

| Oxidative Stress Marker | Experimental Model | Treatment Group | Control Group | Change | Reference |

| Malondialdehyde (MDA) | Ischemia-Reperfusion (Rat) | This compound (10 mg/kg/day) | IR-control | Decreased | [12] |

| Superoxide Dismutase (SOD) | Ischemia-Reperfusion (Rat) | This compound (10 mg/kg/day) | IR-control | Increased | [12] |

| Glutathione (GSH) | Ischemia-Reperfusion (Rat) | This compound (10 mg/kg/day) | IR-control | Increased | [12] |

Table 2: Effect of this compound on Oxidative Stress Markers.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the anti-inflammatory properties of this compound.

In Vitro Model: LPS-Induced Inflammation in Macrophages

This model is widely used to study the cellular and molecular mechanisms of inflammation.

-

Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7, THP-1) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[4]

-

Analysis:

-

Cytokine Measurement: Supernatants are collected to measure the levels of secreted cytokines (e.g., TNF-α, IL-6, MCP-1) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

-

Western Blotting: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-JNK, p-p38).[8][9]

-

In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics systemic inflammation in a whole organism.

-

Animal Model: Male C57BL/6 mice are commonly used.[13]

-

Treatment: this compound is administered orally at a specified dose (e.g., 100 mg twice daily) for a number of days prior to the inflammatory challenge.[13]

-

Induction of Inflammation: Mice are challenged with an intraperitoneal or intratracheal injection of LPS (e.g., 5-20 mg/kg).[13]

-

Analysis:

-

Serum Cytokine Levels: Blood is collected at various time points post-LPS injection to measure systemic levels of inflammatory cytokines via ELISA.

-

Tissue Analysis: Organs such as the lungs and liver are harvested for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for measuring local inflammatory markers.[13]

-

In Vivo Model: Ischemia-Reperfusion (I/R) Injury

This model is relevant for studying inflammation in the context of tissue damage caused by a temporary loss of blood supply.

-

Animal Model: Male Wistar rats are frequently used for cardiac I/R studies.[12]

-

Treatment: this compound (e.g., 10 mg/kg/day) or vehicle is administered orally for a period (e.g., 14 days) before the I/R procedure.[12]

-

Surgical Procedure: The left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 45 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion (e.g., 60 minutes).[12]

-

Analysis:

-

Cardiac Function: Hemodynamic parameters are monitored throughout the procedure.

-

Infarct Size Measurement: The heart is stained with triphenyl tetrazolium chloride (TTC) to delineate the infarcted area.[14]

-

Biochemical Assays: Myocardial tissue is homogenized to measure levels of oxidative stress markers (MDA, SOD, GSH) and inflammatory cytokines.[12]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Caption: this compound's Anti-Inflammatory Signaling Pathways.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion

This compound demonstrates robust anti-inflammatory properties that are independent of its primary urate-lowering effect. By inhibiting xanthine oxidase, this compound reduces oxidative stress and modulates key inflammatory signaling pathways, including the NLRP3 inflammasome, NF-κB, and MAPK pathways. This multifaceted mechanism of action, supported by a growing body of preclinical and clinical data, suggests that this compound holds therapeutic potential beyond the treatment of gout. Further research into its anti-inflammatory efficacy in various disease models is warranted to fully elucidate its clinical utility in a broader range of inflammatory disorders. This guide provides a foundational understanding and practical methodologies for researchers embarking on the investigation of this compound's compelling anti-inflammatory profile.

References

- 1. IL-1β Secretion Assay [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. a-new-avenue-for-enhanced-treatment-of-hyperuricemia-and-oxidative-stress-design-synthesis-and-biological-evaluation-of-some-novel-mutual-prodrugs-involving-febuxostat-conjugated-with-different-antioxidants - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Modulates MAPK/NF-κBp65/TNF-α Signaling in Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. oatext.com [oatext.com]

The Antioxidative Potential of Febuxostat: A Technical Guide for Cellular Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Febuxostat, a potent and selective inhibitor of xanthine oxidase (XO), is clinically established for the management of hyperuricemia in patients with gout.[1] Beyond its primary urate-lowering effect, a substantial body of evidence from cellular models reveals that this compound possesses significant antioxidative properties. These effects stem not only from the direct reduction of reactive oxygen species (ROS) generated during purine catabolism but also from the modulation of key intracellular antioxidant signaling pathways. This technical guide provides an in-depth review of this compound's antioxidative effects in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research in this promising area.

Core Mechanisms of Antioxidative Action

This compound's antioxidative effects are multifactorial, arising from both its primary enzymatic inhibition and its influence on cellular antioxidant defense systems.

Primary Mechanism: Inhibition of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in the final two steps of purine metabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[2] These reactions are a major source of endogenous ROS, specifically superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂).[2] By selectively binding to and inhibiting XO, this compound directly curtails this source of oxidative stress.[1][3] Unlike the purine analog allopurinol, this compound is a non-purine inhibitor, which may confer a more specific and potent inhibitory profile.[4][5] Its efficacy has been demonstrated in endothelial cells, where it proved substantially more effective than allopurinol at inhibiting cell-associated XO and the resultant superoxide production.[5]

Secondary Mechanism: Activation of the Nrf2-Keap1 Pathway

A growing body of evidence indicates that this compound can activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[6][7] Under basal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[6] Studies in adipocyte progenitor cells (3T3-L1) and hepatocytes (LO2 cells) have shown that this compound treatment promotes the nuclear translocation of Nrf2.[6][7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play crucial roles in detoxifying ROS and protecting the cell from oxidative damage.[6][7] Interestingly, this Nrf2 activation may occur independently of XO inhibition, suggesting a distinct pleiotropic effect of the drug.[6]

Effects on Oxidative Stress Markers in Cellular Models

This compound has been shown to modulate a wide array of oxidative stress markers across different cell types. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) and Lipid Peroxidation

| Cellular Model | Pro-oxidative Challenge | This compound Tx | Outcome Measure | Result | Reference |

| Macrophages | Cholesterol Crystals | 10 µM | Intracellular ROS | ↓ Significantly Inhibited | [8] |

| 3T3-L1 Adipocytes | H₂O₂ | 10 µM | ROS Production | ↓ Suppressed | [6] |

| LO2 Hepatocytes | Acetaminophen (APAP) | 10 µM | ROS Levels | ↓ Reduced | [7][9] |

| Stressed Mice (Adipose) | Psychological Stress | 5 mg/kg/day | H₂O₂ Production | ↓ Significantly Decreased | [10] |

| Stressed Mice (Adipose) | Psychological Stress | 5 mg/kg/day | MDA (Lipid Peroxidation) | ↓ Significantly Decreased | [10] |

| Hyperlipidemic Rabbits | High-Fat Diet | Not specified | Serum MDA | ↓ 67% Reduction vs. HFD | [11] |

| IR-injured Mice (Lung) | Ionizing Radiation (6 Gy) | 15 mg/kg | Lung MDA | ↓ Significantly Mitigated | [12] |

Table 2: Effect of this compound on Antioxidant Enzymes and Glutathione

| Cellular Model | Pro-oxidative Challenge | This compound Tx | Outcome Measure | Result | Reference |

| LO2 Hepatocytes | Acetaminophen (APAP) | 10 µM | GPX4 Expression | ↑ Induced | [7][9] |

| LO2 Hepatocytes | Acetaminophen (APAP) | 10 µM | GSH Levels | ↑ Inhibited Depletion | [7][9] |

| 2K1C Rats (Kidney) | Renovascular Hypertension | Not specified | SOD & CAT Activity | ↑ Restored | [13] |

| 2K1C Rats (Kidney) | Renovascular Hypertension | Not specified | GSH Levels | ↑ Restored | [13] |

| Hyperlipidemic Rabbits | High-Fat Diet | Not specified | Serum SOD | ↑ 124% Increase vs. HFD | [11] |

| Hyperlipidemic Rabbits | High-Fat Diet | Not specified | Serum GSH | ↑ 52% Increase vs. HFD | [11] |

| IR-injured Mice (Lung) | Ionizing Radiation (6 Gy) | 15 mg/kg | Lung GSH | ↑ Significantly Increased | [12] |

| Skin Flap (Rat) | Ischemia-Reperfusion | 10 mg/kg/day | SOD Activity | ↑ Significantly Increased | [14] |

Table 3: Effect of this compound on Nrf2 Pathway Proteins and DNA Damage Markers

| Cellular Model | Pro-oxidative Challenge | This compound Tx | Outcome Measure | Result | Reference |

| 3T3-L1 & C3H10T1/2 | None | 10 µM | Nuclear Nrf2 | ↑ Promoted Localization | [6] |

| 3T3-L1 & C3H10T1/2 | None | 10 µM | HO-1 & NQO1 mRNA | ↑ Upregulated | [6] |

| LO2 Hepatocytes | Acetaminophen (APAP) | 10 µM | Keap1 Expression | ↓ Decreased | [7] |

| LO2 Hepatocytes | Acetaminophen (APAP) | 10 µM | Nrf2, HO-1, NQO1 | ↑ Increased Expression | [7] |

| Stressed Mice (Plasma) | Psychological Stress | 5 mg/kg/day | 8-OHdG (DNA Damage) | ↓ Significantly Decreased | [10] |

| Skin Flap (Rat) | Ischemia-Reperfusion | 10 mg/kg/day | 8-OHdG Expression | ↓ Significantly Inhibited | [14] |

Experimental Protocols for In Vitro Assessment

The following are generalized methodologies for key experiments cited in the literature on this compound's antioxidative effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., LO2 human hepatocytes, 3T3-L1 pre-adipocytes, or primary bovine aortic endothelial cells) in appropriate culture vessels (e.g., 6-well or 96-well plates) and culture in standard medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 0.3 µM to 30 µM).[15]

-

Pre-treatment: Remove the culture medium and replace it with the this compound-containing medium. Incubate for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Following pre-treatment, introduce the pro-oxidative agent (e.g., acetaminophen, H₂O₂, cholesterol crystals) to the culture medium, with or without this compound, and incubate for the desired experimental duration (e.g., 6-24 hours).

-

Controls: Always include a vehicle control (e.g., DMSO), a positive control (pro-oxidant alone), and a negative control (cells with medium only).

Measurement of Intracellular ROS

-

Reagent: Use a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Procedure:

-

After experimental treatment, wash the cells twice with warm phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 20-30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 488 nm, emission at 525 nm) or visualize using a fluorescence microscope.

-

Normalize the fluorescence values to the cell number or total protein content.

-

Western Blot Analysis for Nrf2 Pathway Proteins

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, Lamin B1 for nuclear fraction, β-actin for whole-cell/cytoplasmic fraction) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Conclusion and Future Directions

The evidence from diverse cellular models strongly supports the role of this compound as a potent antioxidative agent, acting beyond its primary function as a xanthine oxidase inhibitor. Its ability to activate the Nrf2 pathway positions it as a molecule of interest for conditions where oxidative stress is a key pathological driver. Future research should focus on elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 system. Furthermore, translating these cellular findings into well-controlled clinical studies is essential to validate the broader therapeutic potential of this compound in mitigating diseases associated with oxidative stress.[16][17] This guide provides a foundational framework for researchers to design and execute robust experiments to further explore this promising, non-canonical function of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Long-Term Inhibition of Xanthine Oxidase by this compound Does Not Decrease Blood Pressure in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | PLOS One [journals.plos.org]

- 3. Celebrating Versatility: this compound’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of xanthine oxidoreductase with this compound, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Xanthine Oxidase Inhibitor this compound Suppresses Adipogenesis and Activates Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates APAP-induced acute liver injury by activating Keap1/Nrf2 and inhibiting TLR4/NF-κB p65 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine Oxidase Inhibition by this compound Attenuates Experimental Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ameliorates APAP-induced acute liver injury by activating Keap1/Nrf2 and inhibiting TLR4/NF-κB p65 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. This compound, an inhibitor of xanthine oxidase, ameliorates ionizing radiation-induced lung injury by suppressing caspase-3, oxidative stress and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Xanthine Oxidase Inhibitors this compound and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound treatment attenuates oxidative stress and inflammation due to ischemia-reperfusion injury through the necrotic pathway in skin flap of animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound mitigates IL-18-induced inflammatory response and reduction of extracellular matrix gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of this compound on the level of malondialdehyde-modified low-density lipoprotein, an oxidative stress marker: A subanalysis of the PRIZE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound on the level of malondialdehyde‐modified low‐density lipoprotein, an oxidative stress marker: A subanalysis of the PRIZE study - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Febuxostat's off-target effects in vitro

An In-Depth Technical Guide to the In Vitro Off-Target Effects of Febuxostat

Introduction

This compound is a potent, non-purine selective inhibitor of xanthine oxidase (XO), an enzyme that catalyzes the final two steps of purine catabolism to produce uric acid.[1][2][3] Its primary clinical application is in the management of hyperuricemia in patients with gout.[2][4][5] While its on-target effect on XO is well-characterized, a growing body of in vitro research has uncovered a range of off-target effects. These effects, spanning from the inhibition of membrane transporters to the modulation of inflammatory and cancer-related signaling pathways, are of significant interest to researchers, scientists, and drug development professionals. Understanding these off-target activities is crucial for elucidating the full pharmacological profile of this compound, identifying potential new therapeutic applications, and anticipating possible drug-drug interactions.

This technical guide provides a comprehensive overview of the known in vitro off-target effects of this compound, presenting quantitative data in structured tables, detailing the experimental protocols used in these investigations, and visualizing key pathways and workflows using Graphviz diagrams.

Inhibition of Membrane Transporters

This compound has been identified as a potent inhibitor of several ATP-binding cassette (ABC) transporters, most notably ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[6][7][8] This has significant implications for drug-drug interactions, as ABCG2 is responsible for the efflux of numerous drugs and endogenous substances.[6]

Quantitative Data: Transporter Inhibition

| Transporter | Substrate | IC50 Value (this compound) | Assay Type | Cell/System Used | Reference |

| ABCG2 (BCRP) | Urate | 27 nM | Vesicle Transport Assay | Sf9 cell membrane vesicles expressing ABCG2 | [7] |

| ABCG2 (BCRP) | Rosuvastatin | 0.35 µM | Vesicle Transport Assay | HEK292 cell membrane vesicles expressing BCRP | [9] |

| hOAT3 | Methotrexate | Kᵢ = 0.63 ± 0.01 μM | Cellular Uptake Assay | hOAT3-expressing cultured cells | [10] |

| URAT1 | Urate | Negligible Inhibition | Cellular Uptake Assay | 293A cells transiently expressing URAT1 | [6] |

Experimental Protocol: ABCG2 Vesicle Transport Assay

This protocol is based on methodologies described for assessing ABCG2 inhibition by this compound.[6][7]

-

Preparation of ABCG2-Expressing Vesicles:

-

Human ABCG2 is expressed in a suitable system, such as Spodoptera frugiperda (Sf9) insect cells, using a baculovirus vector.

-

The cells are cultured and harvested.

-

Plasma membrane vesicles are prepared by nitrogen cavitation and subsequent differential centrifugation.

-

Total protein concentration in the vesicle preparation is determined using a standard method like the Bradford assay.

-

-

Transport Assay:

-

The transport reaction is initiated by mixing the membrane vesicles (typically 5-10 µg of protein) with a reaction buffer (e.g., 10 mM Tris-HCl, 70 mM KCl, pH 7.4).

-

The buffer contains a radiolabeled ABCG2 substrate, such as [¹⁴C]-Urate or [³H]-Rosuvastatin.

-

This compound, dissolved in a suitable solvent like DMSO, is added at various concentrations. A vehicle control (DMSO) is run in parallel.

-

The reaction is started by adding ATP (e.g., 4 mM) and an ATP-regenerating system (e.g., creatine kinase and creatine phosphate). A parallel reaction with AMP instead of ATP is used to determine non-specific binding.

-

The mixture is incubated at 37°C for a defined period (e.g., 5-10 minutes).

-

-

Quantification:

-

The reaction is stopped by adding an ice-cold stop buffer.

-

The mixture is rapidly filtered through a nitrocellulose filter to separate the vesicles from the reaction medium.

-

The filters are washed with ice-cold stop buffer to remove unbound substrate.

-

The radioactivity retained on the filters (representing substrate taken up by the vesicles) is measured by liquid scintillation counting.

-

ATP-dependent transport is calculated by subtracting the radioactivity in the AMP-containing samples from that in the ATP-containing samples.

-

-

Data Analysis:

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualization: Experimental Workflow for Transporter Inhibition Assay

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties in vitro, independent of its uric acid-lowering effect. These activities are primarily linked to the modulation of key inflammatory signaling pathways, such as NF-κB and the NLRP3 inflammasome.

Modulation of the JNK/NF-κB Pathway

In a study using primary rat astrocytes, this compound was shown to mitigate the inflammatory response induced by the neurotoxin MPP+ by inhibiting the JNK/NF-κB signaling pathway.[11]

-

Effect: this compound significantly ameliorated the MPP+-induced increase in ROS and decrease in GSH. It also reduced the expression of inflammatory markers IL-8, IL-1β, and TNF-α.[11]

-

Mechanism: The protective effects were attributed to the inhibition of JNK phosphorylation and the subsequent nuclear translocation of the NF-κB p65 subunit.[11]

Inhibition of the NLRP3 Inflammasome

This compound, but not allopurinol, has been shown to prevent the assembly of the NLRP3 inflammasome in macrophages, thereby reducing the release of the pro-inflammatory cytokine IL-1β.[12][13]

-

Effect: this compound reduces caspase-1 activity and the subsequent cleavage and release of mature IL-1β from both mouse and human macrophages.[12][13]

-

Mechanism: The proposed mechanism involves the prevention of inflammasome assembly.[12] In cases of nigericin-induced stimulation, this compound may also restore intracellular ATP levels and improve mitochondrial function by activating the purine salvage pathway.[14]

Quantitative Data: Anti-Inflammatory Effects

| Cell Line | Stimulus | Measured Parameter | Effect of this compound | Concentration | Reference |

| Human Chondrocytes (T/C-28a2) | IL-18 (100 ng/mL) | TNF-α, IL-6, CCL-5 mRNA | Significant Suppression | 15 and 30 µM | [15] |

| Human Chondrocytes (T/C-28a2) | IL-18 (100 ng/mL) | Nitric Oxide (NO) Release | Significant Inhibition | 15 and 30 µM | [15] |

| Primary Rat Astrocytes | MPP+ | Phosphorylation of JNK | Inhibition | Not specified | [11] |

| Primary Rat Astrocytes | MPP+ | Nuclear translocation of NF-κB p65 | Inhibition | Not specified | [11] |

| Mouse Bone Marrow-Derived Macrophages | LPS + IFNγ | Caspase-1 Activity | Significant Reduction | Not specified | [13] |

| Human Monocyte-Derived Macrophages | LPS + IFNγ | Mature IL-1β Release | Reduction | Not specified | [13] |

Experimental Protocol: Western Blot for Signaling Protein Phosphorylation

This protocol is a generalized method based on the investigation of JNK/NF-κB pathways.[11]

-

Cell Culture and Treatment:

-

Primary astrocytes are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with this compound for a specified time (e.g., 1 hour).

-

The inflammatory stimulus (e.g., MPP+) is then added and incubated for an appropriate duration.

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS.

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

The lysate is centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli buffer, heated, and loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by size via electrophoresis.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-JNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-JNK) to serve as a loading control.

-

-

Analysis:

-

The band intensities are quantified using densitometry software.

-

The level of protein phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

-

Visualization: this compound's Inhibition of Inflammatory Pathways

Anti-Cancer Effects

Several in vitro studies have demonstrated that this compound possesses cytotoxic and pro-apoptotic activity against various cancer cell lines, suggesting a potential off-label use as an anti-cancer agent.

Cytotoxicity and Apoptosis Induction

This compound has been shown to reduce cell viability and induce apoptosis in non-small cell lung cancer (A549) and human colorectal carcinoma (HCT 116) cells.[4][16][17]

-

A549 Cells: this compound treatment resulted in a dose-dependent decrease in cell viability.[17] Encapsulation of this compound into nanoparticles enhanced its cytotoxic potential.[17] The mechanism involves the induction of apoptosis, an increase in caspase activity, and cell cycle arrest at the G2/M phase.[16][17]

-

HCT 116 Cells: this compound demonstrated anti-proliferative activity and increased the percentage of apoptotic and necrotic cells.[4] This was accompanied by an increase in intracellular caspase-3 concentration.[4]

Quantitative Data: Anti-Cancer Effects

| Cell Line | Parameter | IC50 Value (this compound) | Effect of Nano-formulation | Assay | Reference |

| A549 (NSCLC) | Cytotoxicity | 68.0 ± 4.12 µg/mL | IC50 lowered to 52.62 ± 2.52 µg/mL | MTT Assay | [17] |

| A549 (NSCLC) | Apoptosis | - | Higher % of apoptotic cells (10.38%) vs. solution (2.76%) | Flow Cytometry | [17] |

| HCT 116 (Colon) | Caspase-3 Level | - | Significant increase vs. control | ELISA | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability, as referenced in studies on this compound's anti-cancer effects.[16][17]

-

Cell Seeding:

-

Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and cultured for 24 hours to allow for attachment.

-

-

Drug Treatment:

-

This compound is dissolved in DMSO and then diluted to various concentrations in the cell culture medium.

-

The old medium is removed from the wells, and the cells are treated with the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.

-

The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken to ensure complete dissolution.

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Visualization: Logic of Enhanced Cytotoxicity with Nanoparticles

References

- 1. apexbt.com [apexbt.com]

- 2. Efficacy and Safety of this compound in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Encapsulation of this compound into Emulsomes Strongly Enhances the Cytotoxic Potential of the Drug on HCT 116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulation and in vitro Evaluation of Fast Dissolving Tablets of this compound Using Co-Processed Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of this compound as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, But Not Allopurinol, Markedly Raises the Plasma Concentrations of the Breast Cancer Resistance Protein Substrate Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of Organic Anion Transporter 3 in Delayed Elimination of Methotrexate by Concomitant Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits MPP+-Induced Inflammatory Response Through Inhibiting the JNK/NF-κB Pathway in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of xanthine oxidoreductase with this compound, but not allopurinol, prevents inflammasome assembly and IL-1β release | Semantic Scholar [semanticscholar.org]

- 13. Inhibition of xanthine oxidoreductase with this compound, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound mitigates IL-18-induced inflammatory response and reduction of extracellular matrix gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-tumor effect of PEG-coated PLGA nanoparticles of this compound on A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Febuxostat as a xanthine oxidase inhibitor

An In-depth Technical Guide on the Discovery of Febuxostat as a Xanthine Oxidase Inhibitor

Introduction

Hyperuricemia, the elevation of serum uric acid (sUA) levels, is the primary metabolic precursor to gout, a debilitating form of inflammatory arthritis. The cornerstone of hyperuricemia management involves reducing the production of uric acid. For decades, the primary therapeutic option was allopurinol, a purine analog inhibitor of xanthine oxidase (XO). However, its purine structure can lead to hypersensitivity reactions and it requires dose adjustments in patients with renal impairment. This created a clear therapeutic need for a novel, potent, and selective non-purine inhibitor of xanthine oxidase, leading to the discovery and development of this compound.

This compound (TEI-6720) is a potent, non-purine selective inhibitor of xanthine oxidase (XO), the enzyme responsible for the final two steps in uric acid synthesis.[1][2][3] It was approved by the European Medicines Agency in 2008 and the U.S. Food and Drug Administration (FDA) in 2009 for the chronic management of hyperuricemia in patients with gout.[4][5][6] This technical guide details the discovery, mechanism of action, key experimental data, and developmental pathway of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by potently inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[2][7] This enzyme, a complex molybdoflavoprotein, catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[8][9] Unlike the purine analog allopurinol, this compound is a non-purine inhibitor that forms a stable complex with the molybdenum-pterin (Mo-Pt) center, which is the active site of the enzyme.[6][10] It inhibits both the oxidized and reduced forms of xanthine oxidase, leading to a sustained reduction in uric acid production.[9][10] Its high selectivity for xanthine oxidase means it has minimal effect on other enzymes involved in purine and pyrimidine metabolism.[1][11]

In Vitro Inhibitory Activity

Early preclinical studies established the potent and selective inhibitory activity of this compound against xanthine oxidase. In vitro assays demonstrated that this compound inhibits XO with a mixed-type inhibition mechanism.[10] Its potency was found to be significantly greater than that of allopurinol's active metabolite, oxypurinol.

| Compound | Target Enzyme | Inhibition Type | IC50 | Ki Value |

| This compound | Xanthine Oxidase (XO) | Mixed-type | 1.8 nM[10] | 0.6 nM[10] |

| Allopurinol | Xanthine Oxidase (XO) | N/A | 2.9 µM[10] | N/A |

Experimental Protocols

Xanthine Oxidase Inhibition Assay (Representative Protocol)

This protocol describes a typical method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.

-

Reagents and Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compound (this compound) and control (Allopurinol) dissolved in DMSO.

-

Spectrophotometer capable of reading at 295 nm.

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and a specific concentration of xanthine.

-

Add a predetermined concentration of the test compound (this compound) or vehicle (DMSO for control) to the reaction mixture.

-

Initiate the reaction by adding a standardized amount of xanthine oxidase enzyme.

-

Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Repeat the assay with a range of inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacokinetics, pharmacodynamics and safety of this compound, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of this compound's R&D Innovations [synapse.patsnap.com]

- 6. globethesis.com [globethesis.com]

- 7. Celebrating Versatility: this compound’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Xanthine oxidase inhibitor this compound as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Efficacy and Safety of this compound in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Cardiovascular Safety of Febuxostat: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a potent and selective xanthine oxidase inhibitor, has emerged as a key therapeutic agent in the management of hyperuricemia and gout. However, its cardiovascular safety profile has been the subject of intense scrutiny and debate, largely fueled by the divergent outcomes of two major clinical trials: the Cardiovascular Safety of this compound and Allopurinol in Patients with Gout and Cardiovascular Morbidities (CARES) trial and the this compound versus Allopurinol Streamlined Trial (FAST). This technical guide provides a comprehensive preliminary investigation into the cardiovascular safety of this compound, presenting key data from these trials, detailing their experimental protocols, and exploring the potential underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the CARES and FAST trials, providing a side-by-side comparison of the cardiovascular events observed with this compound versus allopurinol.

Table 1: Comparison of Primary and Secondary Cardiovascular Outcomes in the CARES and FAST Trials

| Outcome | CARES Trial (this compound vs. Allopurinol) | FAST Trial (this compound vs. Allopurinol) |

| Primary Endpoint (MACE) | HR: 1.03 (95% CI: 0.87–1.23)[1] | HR: 0.85 (95% CI: 0.70–1.03)[2] |

| Cardiovascular Death | HR: 1.34 (95% CI: 1.03–1.73)[1] | HR: 0.91 (95% CI: 0.66–1.27) |

| All-Cause Mortality | HR: 1.22 (95% CI: 1.01–1.47)[1] | HR: 0.75 (95% CI: 0.59–0.95) |

| Non-fatal Myocardial Infarction | HR: 0.93 (95% CI: 0.72–1.21) | Included in primary composite endpoint |

| Non-fatal Stroke | HR: 0.98 (95% CI: 0.74–1.31) | Included in primary composite endpoint |

| Urgent Revascularization for Unstable Angina | HR: 0.86 (95% CI: 0.61–1.21) | Not a separate endpoint |

MACE (Major Adverse Cardiovascular Events) definitions differed slightly between trials. See Experimental Protocols for details. HR = Hazard Ratio; CI = Confidence Interval.

Experimental Protocols

A thorough understanding of the methodologies employed in the CARES and FAST trials is crucial for interpreting their findings.

CARES Trial (Cardiovascular Safety of this compound and Allopurinol in Patients with Gout and Cardiovascular Morbidities)

-

Study Design: A multicenter, randomized, double-blind, non-inferiority trial.[1]

-

Patient Population: 6,190 patients with gout and a history of major cardiovascular disease.[1]

-

Inclusion Criteria: Patients with a history of myocardial infarction, hospitalization for unstable angina, stroke, transient ischemic attack, peripheral arterial disease, or diabetes with evidence of microvascular or macrovascular disease.[3]

-

Exclusion Criteria: Severe renal impairment (creatinine clearance <30 mL/min), severe hepatic impairment, or a recent cardiovascular event.

-

Intervention:

-

This compound Group: Started at 40 mg once daily, with titration to 80 mg once daily if serum uric acid (sUA) was ≥6.0 mg/dL at week 2.[3]

-

Allopurinol Group: Dosing was based on renal function, starting at 200 mg or 300 mg once daily and titrated up to a maximum of 600 mg daily to achieve sUA <6.0 mg/dL.[3]

-

-

Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent revascularization for unstable angina.[1]

-

Statistical Analysis: The primary analysis was a non-inferiority comparison of the time to the first primary endpoint event.[1]

FAST Trial (this compound versus Allopurinol Streamlined Trial)

-

Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) non-inferiority trial.[4][5][6]

-

Patient Population: 6,128 patients with gout who were at least 60 years old and had at least one additional cardiovascular risk factor.[2]

-

Inclusion Criteria: Patients already receiving allopurinol with at least one cardiovascular risk factor (e.g., hypertension, diabetes, history of coronary artery disease).[4][5][6]

-

Exclusion Criteria: Recent (within 6 months) myocardial infarction or stroke, or severe heart failure.[2]

-

Intervention:

-

This compound Group: Started at 80 mg once daily, with an optional increase to 120 mg once daily if sUA was ≥0.357 mmol/L (<6 mg/dL) at 2 weeks.[4][6][7]

-

Allopurinol Group: Continued on their optimized dose of allopurinol, which was titrated prior to randomization to achieve an sUA target of <0.357 mmol/L.[4][5][6][7]

-

-

Primary Endpoint: A composite of hospitalization for non-fatal myocardial infarction or biomarker-positive acute coronary syndrome, non-fatal stroke, or cardiovascular death.[2]

-

Statistical Analysis: The primary analysis was a non-inferiority comparison of the time to the first primary endpoint event in the on-treatment population.[2]

Signaling Pathways and Mechanistic Insights

The cardiovascular effects of this compound are intrinsically linked to its mechanism of action as a xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. A key consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[8]

An imbalance in ROS production and antioxidant defenses leads to oxidative stress, a key contributor to cardiovascular pathology. The following diagrams illustrate the potential signaling pathways involved.

Oxidative Stress and Downstream Cardiovascular Signaling

Elevated ROS levels can trigger a cascade of downstream signaling events within cardiovascular cells, impacting endothelial function, myocyte contractility, and survival.

-

Endothelial Dysfunction: ROS can "uncouple" endothelial nitric oxide synthase (eNOS), leading to decreased production of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule. This contributes to endothelial dysfunction, a hallmark of atherosclerosis and other cardiovascular diseases.[9] Some studies suggest that this compound may improve endothelial function by reducing oxidative stress.[9][10]

-

Extracellular Signal-Regulated Kinase (Erk) Pathway: Oxidative stress can activate the Erk signaling pathway.[11] The role of Erk in the heart is complex, with evidence suggesting it can promote both cell survival and apoptosis depending on the context.[12]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): ROS can directly oxidize and activate CaMKII.[13][14] Oxidized CaMKII has been implicated in cardiac arrhythmias and contractile dysfunction.[13][14]

Experimental Workflow Diagrams

The following diagrams illustrate the high-level workflows of the CARES and FAST clinical trials.

Conclusion and Future Directions

The preliminary investigation into the cardiovascular safety of this compound reveals a complex and somewhat conflicting picture. The CARES trial raised significant concerns by demonstrating an increased risk of cardiovascular and all-cause mortality with this compound compared to allopurinol in a high-risk population.[1] In contrast, the FAST trial, conducted in a lower-risk population of patients already stable on allopurinol, found this compound to be non-inferior to allopurinol for major adverse cardiovascular events and was not associated with an increased risk of death.[2]

These divergent findings underscore the importance of considering patient characteristics when evaluating the cardiovascular risk of this compound. The higher baseline cardiovascular risk of the CARES population may have made them more susceptible to potential adverse effects.

The potential mechanistic pathways involving xanthine oxidase-induced oxidative stress and its impact on endothelial function, myocyte signaling, and arrhythmogenesis provide a framework for understanding the potential cardiovascular effects of this compound. Further research is warranted to elucidate the precise molecular mechanisms and to identify patient subgroups who may be at higher risk for adverse cardiovascular events with this compound therapy. Future studies could focus on the long-term cardiovascular outcomes in diverse patient populations and the potential role of biomarkers of oxidative stress and endothelial dysfunction in predicting risk. A deeper understanding of these factors will be critical for optimizing the safe and effective use of this compound in the management of hyperuricemia and gout.

References

- 1. Cardiovascular Safety of this compound or Allopurinol in Patients with Gout. [vivo.weill.cornell.edu]

- 2. FAST Results for this compound Safety in Patients with Gout - The Rheumatologist [the-rheumatologist.org]

- 3. Cardiovascular Safety of this compound and Allopurinol in Patients With Gout and Cardiovascular Morbidities - American College of Cardiology [acc.org]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. bmjopen.bmj.com [bmjopen.bmj.com]

- 7. Protocol of the this compound versus Allopurinol Streamlined Trial (FAST): a large prospective, randomised, open, blinded endpoint study comparing the cardiovascular safety of allopurinol and this compound in the management of symptomatic hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a novel xanthine oxidoreductase inhibitor, improves hypertension and endothelial dysfunction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress activates extracellular signal-regulated kinases through Src and Ras in cultured cardiac myocytes of neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CaMKII oxidative activation and the pathogenesis of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Impact of Febuxostat on Endothelial Function: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the current basic research on the effects of febuxostat, a potent and selective xanthine oxidase (XO) inhibitor, on endothelial function. This document is intended for researchers, scientists, and drug development professionals interested in the vascular implications of hyperuricemia and the therapeutic potential of this compound beyond its urate-lowering effects.

Executive Summary

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. A growing body of evidence suggests that hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, contributes to endothelial dysfunction, primarily through the increased activity of xanthine oxidase. XO, a key enzyme in purine metabolism, is a significant source of reactive oxygen species (ROS) in the vasculature.[1][2][3] this compound, by inhibiting XO, presents a promising therapeutic strategy to mitigate oxidative stress and improve endothelial health. This guide summarizes the key findings on the mechanisms of action, presents quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action: Inhibition of Xanthine Oxidase and Reduction of Oxidative Stress

This compound is a non-purine selective inhibitor of xanthine oxidase, acting on both the oxidized and reduced forms of the enzyme.[4][5] This inhibition is significantly more potent than that of allopurinol, a traditional XO inhibitor.[1][6] The primary mechanism by which this compound improves endothelial function is by reducing the production of ROS, particularly superoxide anion (O₂⁻), during the conversion of hypoxanthine to xanthine and then to uric acid.[2][4]

Elevated ROS levels in the endothelium lead to:

-

Decreased Nitric Oxide (NO) Bioavailability: Superoxide anions readily react with nitric oxide, a critical endothelium-derived relaxing factor, to form peroxynitrite. This reaction not only inactivates NO but also generates a potent oxidant that can cause further cellular damage.[2][3]

-

eNOS Uncoupling: In a state of oxidative stress, endothelial nitric oxide synthase (eNOS) can become "uncoupled," leading to the production of superoxide instead of NO.[2]

-

Inflammation: ROS can activate pro-inflammatory signaling pathways within endothelial cells, leading to the expression of adhesion molecules and the recruitment of inflammatory cells.[7][8]

By potently inhibiting XO, this compound effectively curtails this cascade of events, thereby preserving NO bioavailability, reducing inflammation, and restoring normal endothelial function.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on endothelial function.

Table 1: In Vitro Xanthine Oxidase Inhibition

| Inhibitor | Target | IC₅₀ | Reference |

| This compound | XO (in solution) | 1.8 nM | [1] |

| Allopurinol | XO (in solution) | 2.9 µM | [1] |

| This compound | Endothelial Cell-Bound XO | ~25-30 nM | [1] |

| Allopurinol | Endothelial Cell-Bound XO | >200 µM | [1] |

Table 2: Effects of this compound on Endothelial Function Markers in Clinical Studies

| Study Population | Intervention | Duration | Outcome Measure | Baseline Value | Post-Treatment Value | P-value | Reference |

| Hemodialysis patients with hyperuricemia | This compound (10 mg daily) | 4 weeks | Flow-Mediated Dilation (FMD) | 5.3% ± 2.4% | 8.9% ± 3.6% | <0.05 | [9] |

| Hyperuricemic patients | This compound | 12 weeks | Flow-Mediated Dilation (FMD) | 5.75% ± 3.50% | 7.62% ± 3.62% | <0.001 | [10] |

| Asymptomatic hyperuricemia | This compound | 24 months | Flow-Mediated Dilation (FMD) | 5.34% ± 2.61% | No significant change | >0.05 | [2][11] |

| Hemodialysis patients | This compound (40 mg thrice weekly) | 2 months | Serum ADMA (µmol/L) | 1.027 ± 0.116 | 0.944 ± 0.104 | <0.05 | [12] |

| Hemodialysis patients | This compound (40 mg thrice weekly) | 2 months | Serum hsCRP (mg/L) | 12.5 ± 1.65 | 12.1 ± 1.70 | <0.05 | [12] |

Table 3: Effects of this compound on Oxidative Stress and Inflammatory Markers in Preclinical Studies

| Model | Intervention | Outcome Measure | Effect of this compound | Reference |

| Brain Endothelial Cells (Propofol-induced) | This compound (10, 20 µM) | Reactive Oxygen Species (ROS) Levels | Significantly suppressed | [7][8] |

| Brain Endothelial Cells (Propofol-induced) | This compound (10, 20 µM) | Reduced Glutathione (GSH) Concentration | Significantly elevated | [7][8] |

| Brain Endothelial Cells (Propofol-induced) | This compound (10, 20 µM) | TNF-α, IL-6, IL-12 mRNA and protein levels | Greatly downregulated | [7][8] |

| Brain Endothelial Cells (Propofol-induced) | This compound (10, 20 µM) | VCAM-1, E-selectin mRNA and protein levels | Greatly downregulated | [7] |

| Spontaneously Hypertensive Rats (SHRs) | This compound | Vascular Nitrotyrosine Level | Suppressed | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound and endothelial function.

Measurement of Flow-Mediated Dilation (FMD)

Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. An increase in blood flow (reactive hyperemia) induced by cuff occlusion stimulates endothelial cells to release nitric oxide, causing the brachial artery to dilate. The extent of this dilation is a measure of endothelial function.[13][14]

Protocol:

-

Patient Preparation: Patients should fast for at least 8-12 hours and refrain from smoking, caffeine, and vigorous exercise before the measurement. The measurement is performed in a quiet, temperature-controlled room with the patient in a supine position for at least 10 minutes.

-

Baseline Imaging: The brachial artery is imaged in the longitudinal section, 2-15 cm above the antecubital fossa, using a high-frequency linear array ultrasound transducer. Baseline artery diameter and blood flow velocity are recorded.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.[14]

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for at least 3 minutes.

-